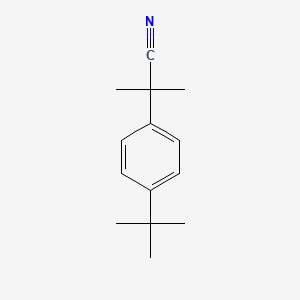

alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile” is an organic compound that likely contains a benzene ring (an aromatic ring), a nitrile group (-CN), and a tert-butyl group (a type of alkyl group) based on its name .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the benzene ring and various attached groups. The benzene ring contributes to the compound’s stability and reactivity due to its aromatic nature .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitrile group, which is polar and can participate in various reactions. The tert-butyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the nitrile group and tert-butyl group) would influence properties like solubility, melting/boiling points, and reactivity .Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

Hsiao et al. (2000) synthesized new polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol. These polyamides exhibited good solubility in polar solvents and could form transparent, flexible, and tough films, showcasing high thermal stability with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000). Similarly, Yang et al. (1999) developed aromatic polyamides based on tert-butylhydroquinone that displayed high glass transition temperatures and excellent solubility in various organic solvents, making them suitable for producing transparent and tough films (Yang, Hsiao, & Yang, 1999).

Environmental and Toxicological Studies

Chen et al. (2008) assessed the genotoxic effects of benzene, toluene, ethylbenzene, and xylene (BTEX) compounds on human lymphocytes using the comet assay. Their findings indicated that all tested chemicals induced DNA damage, suggesting the potential for environmental and health impacts of exposure to these chemicals (Chen et al., 2008).

Electrosynthesis and Chemical Reactions

Kharasch and Sosnovsky (1958) explored the reactions of various acetonitriles with tert-butyl hydroperoxide, leading to the synthesis of α-tert-butylperoxy compounds. These reactions, facilitated by cuprous ions, yielded good to excellent yields, underscoring the utility of nitriles in synthetic organic chemistry (Kharasch & Sosnovsky, 1958).

Advanced Materials and Energy Storage

Zhang et al. (2010) investigated 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for lithium-ion batteries, demonstrating its solubility in carbonate-based electrolytes but also noting its inferior electrochemical stability compared to related compounds. This study highlights the relevance of such organic compounds in enhancing the safety and efficiency of energy storagesystems (Zhang et al., 2010).

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGURMFNVKMOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)

![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)

![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)

![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)

![2-Chloro-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B2650216.png)

![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)

![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)